ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate
Description
Ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate is a piperazine-derived compound featuring a 2-methylindole moiety linked via a 2-oxoacetyl group. The 2-oxoacetyl bridge introduces a ketone functionality, which may enhance interactions with biological targets through hydrogen bonding or electrophilic reactivity.
Properties
IUPAC Name |
ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-3-25-18(24)21-10-8-20(9-11-21)17(23)16(22)15-12(2)19-14-7-5-4-6-13(14)15/h4-7,19H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYOEBBAVDCROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new biologically active compounds.
Mode of Action
Indole derivatives have been shown to interact with their targets in a variety of ways, leading to a range of biological effects. For example, some indole derivatives have been found to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit polymerization of tubulin.
Biochemical Pathways
This compound, as an indole derivative, may affect various biochemical pathways. Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These diverse activities suggest that this compound could potentially interact with multiple biochemical pathways.
Result of Action
Based on the known effects of similar indole derivatives, it may induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin. These effects could potentially contribute to its biological activities.
Biological Activity
Ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an indole moiety, a piperazine ring, and an ester functional group, which contribute to its unique biological properties. The IUPAC name is This compound , and its molecular formula is .
Synthesis
The synthesis of this compound typically involves the reaction of an indole derivative with a piperazine derivative under specific conditions. Common methods include:
- Condensation Reaction : Utilizing N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. For instance, studies have shown that derivatives containing the piperazine moiety can inhibit tumor growth by inducing apoptosis in cancer cells. One study demonstrated that related compounds could effectively inhibit the proliferation of various cancer cell lines, highlighting their potential as anticancer agents .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Its structure allows it to interact with bacterial membranes, leading to cell lysis. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Antiviral Activity
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication through interference with viral entry mechanisms or by disrupting viral assembly processes .
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways in cancer cells.
- Membrane Disruption : Its interaction with microbial membranes leads to increased permeability and eventual cell death.
- Viral Replication Inhibition : By targeting specific viral proteins or pathways, it can effectively reduce viral loads.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activities |
|---|---|---|
| Ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine | Indole + Piperazine | Anticancer, Antimicrobial |
| Indole Derivatives | Indole Core | Various (Anticancer) |
| Piperazine Derivatives | Piperazine Ring | Antihistaminic, Antidepressant |
This table illustrates how ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperazine stands out due to its unique combination of structural features and biological activities compared to other similar compounds.
Case Studies
Several case studies have highlighted the efficacy of ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperazine in preclinical models:
- Study on Cancer Cell Lines : A study published in European Journal of Pharmaceutics demonstrated that this compound significantly reduced cell viability in breast cancer cell lines compared to controls .
- Antimicrobial Efficacy : Research conducted by Hafeez et al. reported that derivatives showed potent antibacterial activity against multi-drug resistant strains .
Comparison with Similar Compounds
Ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate
The absence of methylation may weaken hydrophobic interactions in binding pockets compared to the target compound .
Ethyl 4-(2-(1H-indol-3-yl)ethyl)piperazine-1-carboxylate
Replacement of the 2-oxoacetyl group with an ethyl linker eliminates the ketone’s hydrogen-bonding capacity. This modification could decrease target affinity but improve metabolic stability by reducing susceptibility to enzymatic hydrolysis .
[2-(2-Methyl-1H-indol-3-yl)-2-oxoethyl] 4-Benzylpiperazine-1-carbodithioate
The carbodithioate group introduces sulfur atoms, which may enhance metal-binding properties or participate in disulfide exchange reactions. This could broaden applications in chelation therapy or redox-sensitive drug delivery .
Ethyl 4-[2-(3-Chlorophenyl)-2-oxoethyl]piperazine-1-carboxylate
Substitution of indole with chlorophenyl shifts the compound’s aromatic interactions from heterocyclic to purely phenyl-based systems. This may alter selectivity toward serotonin or dopamine receptors, as seen in other piperazine derivatives .
Q & A
Q. What are the recommended synthetic routes for ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with coupling the indole moiety to the piperazine-carboxylate core. Key steps include acylating the piperazine ring with 2-(2-methylindol-3-yl)-2-oxoacetic acid derivatives. Optimization requires adjusting reaction parameters:
- Solvent choice : Polar aprotic solvents (e.g., DMF, dichloromethane) under inert atmospheres prevent oxidation .
- Temperature : Reactions often proceed at 50–80°C to balance yield and side-product formation .
- Catalysts : Bases like triethylamine or DMAP can enhance acylation efficiency . Purity is monitored via TLC or HPLC, with final yields ranging from 40–70% depending on stepwise purification .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR spectroscopy : 1H and 13C NMR confirm the piperazine ring environment, indole proton signals, and carbonyl group positions. DEPT-135 helps distinguish CH₂ and CH₃ groups in the piperazine moiety .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) validate ester and piperazine linkages .
- X-ray crystallography : Resolves stereochemical ambiguities in the indole-piperazine interface, critical for structure-activity studies .
Q. What are the key chemical stability considerations for this compound during storage and experimental use?
- pH sensitivity : Degrades under strongly acidic/basic conditions (pH <3 or >10), requiring neutral buffer systems .
- Thermal stability : Stable up to 120°C in solid form but prone to decomposition in solution at >60°C .
- Light sensitivity : Protect from UV exposure to prevent indole ring oxidation . Storage recommendations: Desiccated at –20°C under nitrogen .
Advanced Research Questions
Q. How can researchers elucidate the molecular targets and mechanisms of action of this compound in biological systems?
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with enzymes/receptors (e.g., kinase targets) .
- Cellular assays : siRNA knockdown or CRISPR-Cas9 gene editing identifies pathways affected by the compound .
- In silico modeling : Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies . Example: A 2025 study linked the compound’s indole group to selective inhibition of PI3Kδ (IC₅₀ = 120 nM) via hydrogen bonding with Val828 .
Q. What strategies address contradictory data regarding this compound’s bioactivity across different studies?
- Replicate under standardized conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and assay temperature .
- Orthogonal assays : Pair enzymatic inhibition data (e.g., fluorescence-based assays) with cellular viability readouts (MTT assay) to confirm specificity .
- Meta-analysis : Compare structural analogs (e.g., ethyl 4-(thiazole-carbonyl)piperazine derivatives) to identify scaffold-specific trends .
Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?
- Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the indole 5-position to enhance metabolic stability .
- Piperazine substitutions : Replace the ethyl ester with tert-butyl carbamate to improve solubility and BBB penetration .
- Bioisosteric replacement : Substitute the oxoacetyl group with a sulfonamide to reduce off-target kinase binding . Example: A 2024 SAR study showed that fluorination at the indole 4-position increased target affinity by 3-fold .
Q. How can stereochemical configurations of derivatives be determined to assess their impact on bioactivity?
- Chiral chromatography : Use Chiralpak IA columns to resolve enantiomers, with mobile phases of hexane:isopropanol (90:10) .
- Circular dichroism (CD) : Compare experimental spectra with DFT-calculated models to assign absolute configurations .
- Crystallography : Resolve racemic mixtures via co-crystallization with chiral auxiliaries (e.g., tartaric acid) .
Data Contradiction Analysis
| Observed Discrepancy | Potential Causes | Resolution Strategy |
|---|---|---|
| Variability in IC₅₀ values across kinase assays | Differences in ATP concentrations (1 mM vs. 100 µM) | Standardize assay conditions using the ADP-Glo™ Kinase Assay |
| Conflicting cytotoxicity results (Cancer vs. normal cells) | Cell line-specific expression of efflux pumps (e.g., P-gp) | Perform assays with verapamil (P-gp inhibitor) to confirm pump-mediated resistance |
| Poor correlation between in vitro and in vivo efficacy | Low bioavailability due to esterase-mediated hydrolysis | Develop prodrug analogs (e.g., methyl ester) with enhanced plasma stability |
Key Research Tools and Methods
| Application | Technique | Relevant Evidence |
|---|---|---|
| Synthesis optimization | Design of Experiments (DoE) for reaction parameter screening | |
| Target identification | Thermal shift assay (TSA) for protein-ligand interaction profiling | |
| Metabolic stability | Liver microsomal assays with LC-MS quantification | |
| Toxicity screening | Zebrafish embryo model for acute toxicity and teratogenicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
